2-[3-(1-azepanyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[3-(1-azepanyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.17869263 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
One notable application of derivatives similar to the specified compound is in corrosion inhibition. A study by Chadli et al. (2017) synthesized novel aza-pseudopeptides, closely related to the compound , which were tested as corrosion inhibitors for mild steel in acidic environments. These compounds exhibited efficient corrosion inhibition properties, with effectiveness increasing with concentration. The study utilized various analytical techniques such as FTIR, NMR, and electrochemical impedance spectroscopy to characterize the compounds and assess their inhibition capabilities, indicating potential for industrial applications in metal protection (Chadli et al., 2017).
Antimicrobial Applications
Another area of application is in antimicrobial and potential chemotherapeutic activities. Jain, Nagda, and Talesara (2006) investigated novel azaimidoxy compounds, structurally related to the compound of interest, for their antimicrobial activities. These compounds were synthesized through a diazotization reaction and evaluated as potential chemotherapeutic agents. Their study provides a foundation for further research into the antimicrobial and therapeutic potentials of similar compounds (Jain, Nagda, & Talesara, 2006).
Synthetic Methodology and Chemical Interactions
In synthetic chemistry, research by Schubert-Zsilavecz et al. (1991) described a new approach to the synthesis of 2H-isoindole-4,7-diones, akin to the compound , demonstrating the versatility of such structures in chemical synthesis. This work highlights the potential for these compounds in synthesizing a wide range of chemical entities, which could have various industrial and medicinal applications (Schubert-Zsilavecz et al., 1991).
Anticancer Research
Furthermore, research into isoindole-1,3(2H)-dione derivatives, which share a core structure with the specified compound, has shown promise in anticancer activity. A study by Tan et al. (2020) explored the synthesis and evaluation of novel isoindole-1,3(2H)-dione compounds for their anticancer activities, establishing a link between structural modifications and biological activity. Their findings suggest that variations in the substituents attached to the isoindole-1,3(2H)-dione core can significantly impact cytotoxic effects on cancer cells, offering pathways for the development of new anticancer agents (Tan et al., 2020).
Properties
IUPAC Name |
2-[3-(azepan-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-15(18-10-5-1-2-6-11-18)9-12-19-16(21)13-7-3-4-8-14(13)17(19)22/h3-4,13-14H,1-2,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOYGRUPBONBCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCN2C(=O)C3CC=CCC3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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